molecular formula C11H13ClN2O2 B2372966 2-chloro-N-[2-(N-methylacetamido)phenyl]acetamide CAS No. 329695-68-3

2-chloro-N-[2-(N-methylacetamido)phenyl]acetamide

Cat. No.: B2372966
CAS No.: 329695-68-3
M. Wt: 240.69
InChI Key: FDVHZQKRRURKBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[2-(N-methylacetamido)phenyl]acetamide is a chemical compound with the molecular formula C11H13ClN2O2. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of an acetyl group, a methylamino group, and a chloroacetamide group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(N-methylacetamido)phenyl]acetamide typically involves the reaction of 2-chloroacetyl chloride with N-(2-aminophenyl)acetamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and scaling up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(N-methylacetamido)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azides or thiols.

    Oxidation: Formation of oxides.

    Reduction: Formation of amines.

Scientific Research Applications

2-chloro-N-[2-(N-methylacetamido)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antiproliferative properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents for treating infections and cancer.

    Industry: Used in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(N-methylacetamido)phenyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit the biosynthesis of bacterial lipids, leading to antimicrobial effects. In cancer cells, it can interfere with cell proliferation pathways, inducing apoptosis and inhibiting tumor growth .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[2-[acetyl(methyl)amino]phenyl]-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-8(15)14(2)10-6-4-3-5-9(10)13-11(16)7-12/h3-6H,7H2,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVHZQKRRURKBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=CC=C1NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.